PLX8394 - 1393466-87-9

PLX8394

Catalog Number: EVT-288178
CAS Number: 1393466-87-9
Molecular Formula: C25H21F3N6O3S
Molecular Weight: 542.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PLX8394, also known as FORE8394 or Plixorafenib, is a small molecule RAF kinase inhibitor. [, , , , ] It belongs to a class of drugs known as "paradox breakers" due to its ability to inhibit both monomeric and dimeric forms of BRAF without causing paradoxical activation of the MAPK pathway in cells with wild-type BRAF. [, , , ] This characteristic distinguishes it from first-generation BRAF inhibitors. PLX8394 is primarily investigated for its potential use in treating cancers driven by various BRAF mutations, including Class I (V600), Class II (activating non-V600), and BRAF fusions. [, , , ]

Future Directions
  • Clinical trials: Further investigation in clinical trials is crucial to confirm the safety and efficacy of PLX8394 in humans. [, , , , ]
  • Optimizing dosing and scheduling: Determining the optimal dosing and scheduling of PLX8394, possibly in combination with other agents, will be vital for maximizing its therapeutic window. [, ]
  • Biomarker development: Identifying predictive biomarkers for PLX8394 response will allow for better patient selection and personalized treatment strategies. [, ]
  • Understanding resistance mechanisms: Continued research is needed to fully elucidate mechanisms of resistance to PLX8394 and develop strategies to overcome them. [, , , , , , , ]
  • Exploring broader applications: Investigating the potential of PLX8394 in other diseases beyond cancer, such as viral infections, could be an avenue for future research. []

Vemurafenib (PLX4720)

  • Compound Description: Vemurafenib, also known as PLX4720, is a first-generation BRAF inhibitor. It exhibits strong inhibitory activity against BRAF V600E mutant but can lead to paradoxical activation of the MAPK pathway in cells with wild-type BRAF or upstream pathway activation. [, , , , , , , ]
  • Relevance: Vemurafenib serves as a benchmark for comparing the efficacy and safety of PLX8394. PLX8394, designed as a "paradox breaker," demonstrates superior efficacy against a broader range of BRAF mutations and reduced paradoxical activation compared to vemurafenib. [, , , , ]
  • Compound Description: Dabrafenib is another first-generation BRAF inhibitor with similar efficacy against BRAF V600E mutations but also associated with paradoxical MAPK pathway activation. [, , , , ]
  • Relevance: Similar to vemurafenib, dabrafenib provides a comparison point for the improved properties of PLX8394 in terms of broader mutational coverage and reduced paradoxical activation. [, ]

Encorafenib (LGX818)

  • Compound Description: Encorafenib, also known as LGX818, is a potent BRAF inhibitor. It is used in combination with cetuximab and binimetinib for treating BRAF V600E mutant colorectal cancer, demonstrating a survival advantage over chemotherapy in clinical trials. []

Cobimetinib

  • Compound Description: Cobimetinib is a MEK inhibitor (MEKi). MEK inhibitors are often combined with BRAF inhibitors to enhance efficacy and overcome resistance. []
  • Relevance: The combination of PLX8394 with cobimetinib, as well as other MEK inhibitors, is a potential therapeutic strategy for cancers harboring BRAF V600 and non-V600 mutations, as it has shown synergistic effects in preclinical studies. []
  • Compound Description: Trametinib is a MEK inhibitor (MEKi). It is used in combination with dabrafenib for treating BRAF V600E mutant melanoma. [, ]
  • Relevance: Trametinib, similar to cobimetinib, represents a class of drugs that can synergize with PLX8394 to enhance its efficacy against various BRAF mutations. [, ]

LY3009120

  • Compound Description: LY3009120 is a pan-RAF inhibitor that effectively targets both BRAF monomers and dimers. []
  • Relevance: LY3009120 demonstrates the potential of targeting RAF dimers in BRAF fusion-driven cancers, even those unresponsive to PLX8394 due to specific dimerization profiles. []

TVB-3664

  • Compound Description: TVB-3664 is an inhibitor of fatty acid synthase (FASN), a key enzyme involved in lipid synthesis. It has shown synergistic effects with PLX8394 in preclinical studies on colorectal cancer cells, delaying the development of resistance to PLX8394. [, ]
  • Relevance: TVB-3664 highlights the potential of combination therapy approaches to overcome resistance to BRAF inhibitors, and its interaction with PLX8394 suggests a possible role for targeting lipid metabolism in BRAF-mutant cancers. [, ]
  • Compound Description: PLX7904 is a next-generation, selective RAF inhibitor structurally similar to PLX8394. It effectively inhibits RAF signaling in BRAFV600E melanoma cells without paradoxical effects in wild-type cells. []
  • Relevance: PLX7904 shares the "paradox breaker" properties with PLX8394, and its effectiveness against vemurafenib-resistant BRAF splice variants further strengthens the potential of this class of inhibitors in overcoming acquired resistance. []

Selumetinib

  • Compound Description: Selumetinib is a MEK inhibitor. []
  • Relevance: Similar to trametinib, selumetinib represents another potential therapeutic option for BRAF fusion-driven cancers that can effectively suppress oncogenic signaling when used in combination with PLX8394 or other RAF inhibitors. []

GSK1120212

  • Compound Description: GSK1120212 is a MEK inhibitor. [, ]
  • Relevance: GSK1120212, like other MEKi, shows promise in combination with PLX8394 for BRAF-fusion driven cancers, particularly in overcoming resistance mechanisms that involve the PI3K/mTOR pathway. [, ]

RAD001 (Everolimus)

  • Compound Description: RAD001, also known as everolimus, is an mTOR inhibitor. It has been investigated in combination with MEK inhibitors for treating PLGGs. [, ]
  • Relevance: RAD001 exemplifies the potential of targeting the PI3K/mTOR pathway to enhance the efficacy of BRAF inhibitors and prevent the development of resistance, particularly when combined with PLX8394 or MEK inhibitors. [, ]
Synthesis Analysis

The synthesis of PLX8394 involves multiple key steps that have been optimized to ensure high yield and purity suitable for clinical applications. While specific details of the synthetic route are proprietary, it generally includes the formation of the pyrrolo[2,3-b]pyridine core and incorporation of various fluorinated phenyl groups. These structural features contribute to its unique binding properties and selectivity against B-Raf dimers .

Molecular Structure Analysis

Structure

PLX8394's structure can be described by its IUPAC name: (3R)-N-{3-[5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl}-3-fluoropyrrolidine-1-sulfonamide. The compound features a complex arrangement that includes:

  • A pyrrolo[2,3-b]pyridine core
  • Fluorinated phenyl groups
  • A sulfonamide functional group

Data

The compound's InChI Key is YYACLQUDUDXAPA-MRXNPFEDSA-N, and it has a CAS number of 1393466-87-9 . The detailed molecular structure aids in understanding its interactions with biological targets.

Chemical Reactions Analysis

PLX8394 selectively disrupts B-Raf dimers while having minimal impact on C-Raf homodimers. This specificity is crucial for its therapeutic potential, as it reduces off-target effects commonly seen with less selective inhibitors. The compound has demonstrated effective inhibition of both mutant and wild-type forms of B-Raf across various cellular contexts, indicating broad applicability in different cancer types .

The mechanism by which PLX8394 inhibits B-Raf involves binding to one protomer of the B-Raf dimer. This binding leads to structural changes that inhibit the kinase activity of both protomers without affecting normal cellular signaling pathways associated with C-Raf homodimers .

Mechanism of Action

PLX8394 operates by selectively inhibiting the dimerization of B-Raf proteins. Upon binding to one protomer of the B-Raf dimer, it induces conformational changes that disrupt the interaction between protomers. This mechanism effectively inhibits downstream signaling pathways associated with tumor growth while sparing normal cellular functions related to C-Raf signaling .

In preclinical studies, PLX8394 has shown promising results in reducing phosphorylated extracellular signal-regulated kinase (pERK) levels, indicating successful inhibition of the MAPK signaling pathway. The binding affinity varies depending on specific mutations present in the B-Raf protein, with effective inhibition observed at concentrations ranging from 100 to 1000 nM for different dimer configurations .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 542.54 g/mol
  • Water Solubility: 0.0171 mg/mL
  • Polar Surface Area: 120.94 Ų
  • Hydrogen Bond Donors: 2
  • Hydrogen Bond Acceptors: 7
  • Rotatable Bonds: 5

Chemical Properties

  • LogP: 3.41 (indicating moderate lipophilicity)
  • pKa (Strongest Acidic): 9.9
  • pKa (Strongest Basic): 2.28
  • Physiological Charge: 0

These properties suggest that PLX8394 may have favorable absorption characteristics and bioavailability profiles for oral administration .

Applications

PLX8394 is primarily being investigated for its application in treating cancers associated with B-Raf mutations, particularly melanoma and colorectal cancer. Its ability to selectively inhibit B-Raf without causing paradoxical MAPK activation positions it as a promising candidate for combination therapies with other agents targeting different pathways within tumor cells . Current clinical trials are evaluating its efficacy both as a monotherapy and in conjunction with other targeted therapies.

Properties

CAS Number

1393466-87-9

Product Name

PLX8394

IUPAC Name

(3R)-N-[3-[5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide

Molecular Formula

C25H21F3N6O3S

Molecular Weight

542.5 g/mol

InChI

InChI=1S/C25H21F3N6O3S/c26-16-5-6-34(12-16)38(36,37)33-20-4-3-19(27)21(22(20)28)23(35)18-11-32-25-17(18)7-14(8-31-25)15-9-29-24(30-10-15)13-1-2-13/h3-4,7-11,13,16,33H,1-2,5-6,12H2,(H,31,32)/t16-/m1/s1

InChI Key

YYACLQUDUDXAPA-MRXNPFEDSA-N

SMILES

C1CC1C2=NC=C(C=N2)C3=CC4=C(NC=C4C(=O)C5=C(C=CC(=C5F)NS(=O)(=O)N6CCC(C6)F)F)N=C3

Solubility

Soluble in DMSO, not in water

Synonyms

PLX8394; PLX-8394; PLX 8394.

Canonical SMILES

C1CC1C2=NC=C(C=N2)C3=CC4=C(NC=C4C(=O)C5=C(C=CC(=C5F)NS(=O)(=O)N6CCC(C6)F)F)N=C3

Isomeric SMILES

C1CN(C[C@@H]1F)S(=O)(=O)NC2=C(C(=C(C=C2)F)C(=O)C3=CNC4=C3C=C(C=N4)C5=CN=C(N=C5)C6CC6)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.